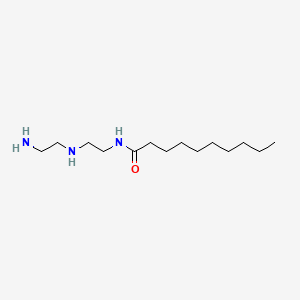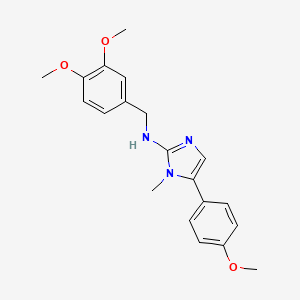![molecular formula C16H12O2 B14145087 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione CAS No. 89023-95-0](/img/structure/B14145087.png)
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a four-membered cyclobutane ring
Méthodes De Préparation
The synthesis of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobutane ring, followed by further functionalization to introduce the dione groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Applications De Recherche Scientifique
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be mediated through the inhibition of certain enzymes or the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the aromatic ring structure but lack the cyclobutane ring.
Cyclobutane derivatives: These compounds contain the cyclobutane ring but may have different functional groups.
Quinones: These compounds are structurally similar due to the presence of dione groups but differ in their overall ring structure
Propriétés
Numéro CAS |
89023-95-0 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
tetracyclo[8.6.0.03,8.012,15]hexadeca-1,3,5,7,9-pentaene-11,16-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-6-12(11)16(18)14-8-10-4-2-1-3-9(10)7-13(14)15/h1-4,7-8,11-12H,5-6H2 |
Clé InChI |
BFJKIAZWZWZQMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)


![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)




![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

